An In-depth Technical Guide on the Physicochemical Properties of 5-(furan-2-yl)-1H-indole
An In-depth Technical Guide on the Physicochemical Properties of 5-(furan-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 5-(furan-2-yl)-1H-indole. This molecule, which incorporates both furan and indole moieties, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds.[1][2][3][4][5][6] This document summarizes key physicochemical parameters, outlines detailed experimental protocols for their determination, and presents a proposed synthetic route. Furthermore, a potential biological signaling pathway is visualized to underscore the compound's relevance in drug discovery and development. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
The fusion of indole and furan ring systems in a single molecular entity presents a compelling scaffold for the design of new therapeutic agents. The indole nucleus is a prominent feature in numerous natural products and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Similarly, the furan ring is a versatile pharmacophore known for its presence in various biologically active compounds.[6] The combination of these two heterocycles in 5-(furan-2-yl)-1H-indole suggests a potential for synergistic or unique biological effects, making a thorough understanding of its physicochemical properties essential for its development as a potential drug candidate.
Physicochemical Properties
A comprehensive summary of the predicted physicochemical properties of 5-(furan-2-yl)-1H-indole is provided in Table 1. These values offer initial insights into the molecule's behavior and are crucial for guiding formulation development, predicting pharmacokinetic profiles, and designing biological assays. It is important to note that these are predicted values and experimental verification is recommended.[7]
Table 1: Predicted Physicochemical Properties of 5-(furan-2-yl)-1H-indole [7]
| Property | Predicted Value |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Boiling Point | 366.7 ± 17.0 °C |
| pKa | 16.85 ± 0.30 |
| LogP | 3.42790 |
| XLogP3 | 3.0 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 183.068413911 |
| Topological Polar Surface Area | 28.9 Ų |
| Heavy Atom Count | 14 |
| Complexity | 207 |
Synthesis and Characterization
Proposed Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 5-(furan-2-yl)-1H-indole.
Caption: Proposed synthetic workflow for 5-(furan-2-yl)-1H-indole.
Spectroscopic Characterization
The structural confirmation of the synthesized 5-(furan-2-yl)-1H-indole would rely on a combination of spectroscopic techniques. The expected spectral data, based on the analysis of similar furan and indole derivatives, are summarized below.[8][9][10][11][12][13][14][15][16][17]
Table 2: Expected Spectroscopic Data for 5-(furan-2-yl)-1H-indole
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to protons on both the indole and furan rings. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. Aromatic protons will show characteristic splitting patterns. |
| ¹³C NMR | Resonances for all 12 carbon atoms in the molecule, with distinct chemical shifts for the carbons in the indole and furan rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (183.0684). Fragmentation patterns would be characteristic of the indole and furan moieties. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching in the indole ring, C-H stretching of the aromatic rings, and C-O-C stretching of the furan ring. |
| UV-Vis Spectroscopy | Absorption maxima in the UV region, characteristic of the π-π* transitions within the conjugated aromatic system.[12][18][19] |
Experimental Protocols for Physicochemical Property Determination
The following sections detail generalized experimental protocols for the determination of key physicochemical properties.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Caption: Workflow for determining the melting point of a solid.
Determination of Solubility
Solubility is a crucial parameter that influences a drug's absorption and bioavailability. The shake-flask method is a standard technique for its determination.[20][21]
Table 3: Experimental Protocol for Solubility Determination (Shake-Flask Method)
| Step | Procedure |
| 1. Preparation | Prepare saturated solutions of 5-(furan-2-yl)-1H-indole in various solvents (e.g., water, ethanol, DMSO) in sealed vials. |
| 2. Equilibration | Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. |
| 3. Separation | Centrifuge or filter the solutions to separate the undissolved solid. |
| 4. Quantification | Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. |
| 5. Calculation | Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L). |
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.[22][23][24][25]
Table 4: Experimental Protocol for LogP Determination (Shake-Flask Method)
| Step | Procedure |
| 1. Preparation | Prepare a solution of 5-(furan-2-yl)-1H-indole in a mixture of n-octanol and water. |
| 2. Equilibration | Vigorously shake the mixture for a set period to allow for partitioning between the two phases. |
| 3. Separation | Allow the phases to separate completely. A centrifuge can be used to aid separation. |
| 4. Quantification | Determine the concentration of the compound in both the n-octanol and water layers using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC). |
| 5. Calculation | Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. |
Potential Biological Signaling Pathway
Given the known biological activities of indole and furan derivatives, 5-(furan-2-yl)-1H-indole is a promising candidate for investigation as an anticancer agent.[2][26][27] Many indole-based compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible target for this class of compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 5-(furan-2-yl)-1H-indole.
Conclusion
5-(furan-2-yl)-1H-indole represents a molecule of significant interest for further investigation in the field of drug discovery. This technical guide has provided a summary of its predicted physicochemical properties, proposed a synthetic route, and outlined standard experimental protocols for its characterization. The hypothesized interaction with the PI3K/Akt/mTOR signaling pathway highlights a potential mechanism for its anticancer activity, warranting further biological evaluation. The data and protocols presented herein serve as a valuable resource for researchers and scientists dedicated to the development of novel therapeutic agents.
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